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Compound of Interest

Compound Name: CE-224535

Cat. No.: B1668769

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of
CE-224535 Against Leading Alternative Therapies for Rheumatoid Arthritis in Patients with
Inadequate Response to Methotrexate.

This guide provides a comprehensive comparative analysis of the clinical trial data for CE-
224535, a selective P2X7 receptor antagonist, and other prominent biologic and targeted
synthetic Disease-Modifying Antirheumatic Drugs (DMARDS). The focus of this comparison is
on the patient population with active rheumatoid arthritis (RA) who have had an inadequate
response to methotrexate (MTX), a common scenario in clinical practice. All data presented is
sourced from publicly available clinical trial information.

Mechanism of Action: CE-224535 and the P2X7
Receptor

CE-224535 is an investigational drug that acts as a selective antagonist of the P2X7 receptor.
The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation
by extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed
or dying cells, triggers a cascade of inflammatory responses. A key downstream effect of P2X7
receptor activation is the assembly and activation of the NLRP3 inflammasome. This multi-
protein complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines
pro-interleukin-1 (pro-IL-1@3) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.
These cytokines are potent mediators of inflammation in rheumatoid arthritis. By blocking the
P2X7 receptor, CE-224535 aims to inhibit this inflammatory cascade at an early stage.
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Clinical Trial Data: Efficacy Comparison

The following tables summarize the primary efficacy endpoints from the Phase IIA clinical trial
of CE-224535 (NCT00628095) and pivotal clinical trials of several comparator drugs in patients
with rheumatoid arthritis and an inadequate response to methotrexate. The American College
of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard
measures of improvement in RA clinical trials.

Table 1: Efficacy of CE-224535 vs. Placebo in MTX-IR RA Patients

Trial
Treatment . Duration ACR20 ACR50 ACR70
Identifier

CE-224535 NCT0062809

) 12 Weeks 34.0% Not Reported  Not Reported
(500 mg bid) 5
NCT0062809
Placebo . 12 Weeks 36.2% Not Reported  Not Reported

Note: The Phase IIA study of CE-224535 did not demonstrate a statistically significant
difference from placebo for the primary efficacy endpoint of ACR20 response at Week 12.[1][2]
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Table 2: Efficacy of Comparator Biologic and Targeted Synthetic DMARDSs in MTX-IR RA
Patients
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Drug Drug Trial .
Duration ACR20 ACR50 ACR70
Class Name Name
Adalimuma
TNF
o b (40 mg ARMADA 24 Weeks 67.2% 55.2% 26.9%
Inhibitor
eow)
L6 Tocilizuma
. b (8 mg/kg LITHE 24 Weeks 59% 37% 15%
Inhibitor
IV q4w)
IAK Upadacitini  SELECT-
o b (15 mg MONOTHE 14 Weeks 68% 42% 23%
Inhibitor
qd) RAPY
JAK Baricitinib
o RA-BEAM 12 Weeks 70% 49% 20%
Inhibitor (4 mg qd)
Tofacitinib
JAK . ORAL Not Not
. (5 mg bid) 6 Months 46%
Inhibitor Strategy Reported Reported
+ MTX
Selective Abatacept
Co- (~10 mg/kg
_ _ AIM 1 Year 67.7% 39.9% 19.8%
stimulation IV g4w) +
Modulator MTX
B-cell Rituximab
Targeted (2 x 1000 SERENE 24 Weeks 51% 26% 12%
Therapy mg) + MTX
IL-1 Anakinra
Receptor (100 mg - 24 Weeks 38% 17% 6%
Antagonist  qd) + MTX
Placebo - ARMADA 24 Weeks 14.5% 8.1% 4.8%
Placebo - LITHE 24 Weeks 25% 10% 3%
Placebo SELECT- Not
o
(Continued - MONOTHE 14 Weeks 41% 19%
Reported
MTX) RAPY
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Placebo - RA-BEAM 12 Weeks 40% 20% 7%
Placebo - AIM 1 Year 39.7% 16.8% 6.9%
Placebo - SERENE 24 Weeks 23% 9% 3%
Placebo - - 24 Weeks 22% 8% 2%

Clinical Trial Data: Safety and Tolerability
Comparison

An overview of the safety profile of CE-224535 compared to other treatments is presented
below. Direct comparison of adverse event rates across different trials should be done with
caution due to variations in study design, duration, and patient populations.

Table 3: Key Safety Findings in MTX-IR RA Patients
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Common Adverse

Serious Adverse

Drug Name Trial Name
Events Events (SAEs)
Nausea (11.3%),
CE-224535 NCT00628095 ] 3.8%([1]
Diarrhea (7.5%)[1]
Injection site Similar to placebo in
Adalimumab ARMADA reactions, upper the initial 24-week
respiratory infections trial.
Upper respiratory tract
infections, headache,
Tocilizumab LITHE ) Serious infections.
hypertension,
increased ALT
Upper respiratory tract ~ Serious infections,
o SELECT- ) )
Upadacitinib infections, nausea, herpes zoster, venous
MONOTHERAPY _
headache thromboembolism.
Upper respiratory tract ~ Serious infections,
Baricitinib RA-BEAM infections, nausea, venous
headache thromboembolism.
Upper respiratory tract ~ Serious infections,
Tofacitinib ORAL Strategy infections, headache, herpes zoster, venous
diarrhea thromboembolism.
Headache, upper
Abatacept AIM respiratory tract Serious infections.
infection, nausea
o Infusion-related ) ) )
Rituximab SERENE ) ] ) Serious infections.
reactions, infections
Anakinra - Injection site reactions  Serious infections.

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. Below is a

summarized methodology for the key trials cited.
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CE-224535 (NCT00628095) This was a Phase 1A, randomized, double-blind, placebo-
controlled, parallel-group study.[2] Patients with active RA and an inadequate response to a
stable dose of MTX (=7.5 mg/week) were randomized to receive either CE-224535 (500 mg
twice daily) or placebo for 12 weeks, while continuing their background MTX therapy.[2] The
primary efficacy endpoint was the ACR20 response rate at Week 12.[2]

Adalimumab (ARMADA Trial) This was a 24-week, randomized, double-blind, placebo-
controlled study. Patients with active RA on a stable dose of MTX were randomized to receive
adalimumab (20 mg, 40 mg, or 80 mg) or placebo subcutaneously every other week. The
primary endpoint was the ACR20 response at 24 weeks.

Tocilizumab (LITHE Study) This was a 2-year, randomized, double-blind, placebo-controlled
study. Patients with moderate to severe active RA and an inadequate response to MTX were
randomized to receive tocilizumab (4 or 8 mg/kg) or placebo intravenously every 4 weeks, in
combination with a stable dose of MTX. The co-primary endpoints were the proportion of
patients with an ACR20 response at week 24 and the change from baseline in the Genant-
modified Total Sharp Score at week 52.

Upadacitinib (SELECT-MONOTHERAPY) This was a Phase 3, randomized, double-blind,
parallel-group study. Patients with active RA and an inadequate response to MTX were
randomized to switch to upadacitinib monotherapy (15 mg or 30 mg once daily) or to continue
their stable dose of MTX. The primary endpoints were the proportion of patients achieving
ACR20 and a Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP) of
<3.2 at week 14.

Baricitinib (RA-BEAM) This was a 52-week, randomized, double-blind, placebo- and active-
controlled study. Patients with active RA and an inadequate response to MTX were randomized
to receive baricitinib (4 mg once daily), adalimumab (40 mg every other week), or placebo, all
in addition to their background MTX. The primary endpoint was the ACR20 response at week
12 for baricitinib versus placebo.

Tofacitinib (ORAL Strategy) This was a 1-year, Phase 3b/4, double-blind, head-to-head, non-
inferiority, randomized controlled trial. Patients with active RA and an inadequate response to
MTX were randomized to receive tofacitinib (5 mg twice daily) as monotherapy, tofacitinib (5
mg twice daily) with MTX, or adalimumab (40 mg every other week) with MTX. The primary
endpoint was the proportion of patients achieving an ACR50 response at month 6.
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Abatacept (AIM Trial) This was a 1-year, randomized, double-blind, placebo-controlled study.
Patients with active RA and an inadequate response to MTX received intravenous abatacept
(approximately 10 mg/kg) or placebo, in addition to their background MTX. The primary
endpoint was the ACR20 response at 6 months.

Rituximab (SERENE Trial) This was a Phase Ill, randomized, double-blind, placebo-controlled
trial. Patients with active RA and an inadequate response to MTX who were biologic-naive
were randomized to receive rituximab (2 x 500 mg or 2 x 1000 mg) or placebo infusions, in
addition to stable MTX. The primary endpoint was the ACR20 response at week 24.

Anakinra Multiple randomized, double-blind, placebo-controlled trials have been conducted. In
a representative study, patients with active RA despite MTX treatment were randomized to
receive daily subcutaneous injections of anakinra (100 mg) or placebo for 24 weeks, in addition
to their background MTX. The primary endpoint was the ACR20 response at week 24.[3]

General Workflow of a Randomized Controlled Trial in RA.

Summary and Conclusion

The Phase IlA clinical trial of CE-224535 did not demonstrate efficacy superior to placebo in
patients with rheumatoid arthritis who had an inadequate response to methotrexate. The
ACR20 response rate for CE-224535 was numerically similar to that of the placebo group.[1][2]
While the safety profile of CE-224535 was acceptable in this study, the lack of efficacy
contrasts with the established benefits of numerous other approved biologic and targeted
synthetic DMARDSs in this patient population.

As demonstrated in the comparative data tables, TNF inhibitors, IL-6 inhibitors, JAK inhibitors,
a selective co-stimulation modulator, and a B-cell targeted therapy have all shown significant
improvements in ACR20, ACR50, and ACR70 response rates compared to placebo in patients
with MTX-inadequate response. These agents represent the current standard of care for this
patient population.

Further research would be necessary to determine if CE-224535 could have a role in other
inflammatory conditions or in a different subset of rheumatoid arthritis patients. However, based
on the available data from the NCT00628095 trial, CE-224535 does not appear to be a viable
alternative to the currently approved advanced therapies for rheumatoid arthritis in patients with
an inadequate response to methotrexate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668769#comparative-analysis-of-ce-224535-
clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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